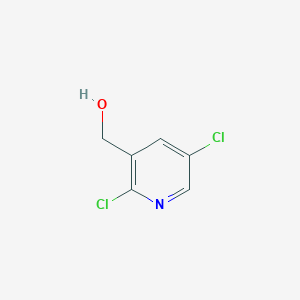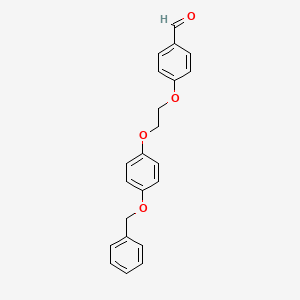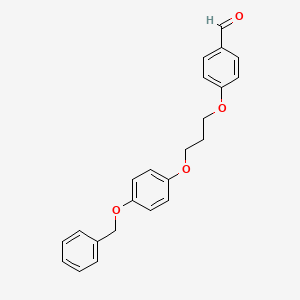
5-Bromo-2,4-diméthoxypyridine
Vue d'ensemble
Description
5-Bromo-2,4-dimethoxypyridine, also known as 5-Bromo-2,4-DMP, is an organobromine compound that has been used in numerous scientific research applications. It is an important intermediate for the synthesis of various organic compounds, and has been used in the development of new drug candidates.
Applications De Recherche Scientifique
1. Synthèse de dérivés d'imidazo[4,5-b]pyridine La 5-Bromo-2,4-diméthoxypyridine est utilisée dans la synthèse de la 6-Bromo-2-phényl-3H-imidazo[4,5-b]pyridine. Ce composé est ensuite mis en réaction avec une série de dérivés halogénés dans des conditions de catalyse par transfert de phase solide-liquide (CTP) pour isoler les composés régiosomères attendus .
2. Recherche antimicrobienne Les dérivés d'imidazo[4,5-b]pyridine synthétisés à partir de la this compound ont été étudiés pour leurs propriétés antimicrobiennes. Ces recherches sont basées à la fois sur des études expérimentales et théoriques .
3. Étude de la décomposition induite par les électrons La this compound a été utilisée dans des études portant sur la décomposition induite par les électrons. Les résultats de calcul pour les espèces nucléobase et nucléoside permettent d'étudier l'influence du cycle désoxyribose sur le processus DEA .
4. Carbomethoxyvinylation et thiénylation catalysées par le palladium La this compound est utilisée dans la carbomethoxyvinylation et la thiénylation catalysées par le palladium de la 5-iodo (bromo)-2,4-diméthoxypyrimidine dans l'eau .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mécanisme D'action
Mode of Action
, a type of palladium-catalyzed cross-coupling reaction. In such reactions, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
, which are fundamental in many biochemical pathways.
Pharmacokinetics
. These properties could impact the bioavailability of the compound.
Result of Action
As a reagent in Suzuki–Miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of various organic compounds.
Analyse Biochimique
Biochemical Properties
5-Bromo-2,4-dimethoxypyridine plays a significant role in biochemical reactions, particularly as an inhibitor of autophagy. Autophagy is a catabolic process that mediates the degradation of cellular components within specialized subcellular compartments called autophagosomes . This compound has been identified as a potent inhibitor of autophagy, acting upstream or independently of the mTOR pathway . It interacts with enzymes and proteins involved in the autophagy process, thereby modulating cellular homeostasis and survival.
Cellular Effects
5-Bromo-2,4-dimethoxypyridine has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy, which is crucial for the degradation of long-lived proteins, protein aggregates, and organelles . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s effect on autophagy can lead to the accumulation of damaged proteins and organelles, potentially affecting cellular health and function.
Molecular Mechanism
The molecular mechanism of 5-Bromo-2,4-dimethoxypyridine involves its interaction with key biomolecules in the autophagy pathway. It binds to specific proteins and enzymes, inhibiting their activity and thereby blocking the formation and maturation of autophagosomes . This inhibition disrupts the normal degradation process within cells, leading to altered cellular homeostasis. Additionally, the compound may influence gene expression by modulating transcription factors involved in autophagy regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,4-dimethoxypyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of autophagy by this compound can lead to sustained accumulation of cellular debris and damaged organelles . Over time, this can result in altered cellular metabolism and potentially adverse effects on cell viability.
Dosage Effects in Animal Models
The effects of 5-Bromo-2,4-dimethoxypyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits autophagy without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of cell death. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
5-Bromo-2,4-dimethoxypyridine is involved in metabolic pathways that include oxidative deamination and demethylation . The compound undergoes metabolic transformations to produce various metabolites, such as 4-bromo-2,5-dimethoxyphenylacetic acid and 4-bromo-2,5-dimethoxybenzoic acid . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 5-Bromo-2,4-dimethoxypyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and overall impact on cellular function.
Subcellular Localization
The subcellular localization of 5-Bromo-2,4-dimethoxypyridine is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within autophagosomes and other subcellular structures is critical for its inhibitory effects on autophagy and overall cellular homeostasis.
Propriétés
IUPAC Name |
5-bromo-2,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDCGSNDXFFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596285 | |
| Record name | 5-Bromo-2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52606-07-2 | |
| Record name | 5-Bromo-2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)
![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)


![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)
![2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol](/img/structure/B1288126.png)
![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)



![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarbohydrazide](/img/structure/B1288143.png)
